Methyl 1,2,3,4-tetrahydroacridine-9-carboxylate
Description
Methyl 1,2,3,4-tetrahydroacridine-9-carboxylate (CAS 55618-86-5) is a tetrahydroacridine derivative featuring a methyl ester group at the 9-position. It serves as a key intermediate in synthesizing neuroactive compounds, particularly acetylcholinesterase (AChE) inhibitors, due to the structural similarity to tacrine, a known AChE inhibitor used in Alzheimer’s disease treatment .
Properties
IUPAC Name |
methyl 1,2,3,4-tetrahydroacridine-9-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2/c1-18-15(17)14-10-6-2-4-8-12(10)16-13-9-5-3-7-11(13)14/h2,4,6,8H,3,5,7,9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIINMWIYQHIFQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2CCCCC2=NC3=CC=CC=C31 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55618-86-5 | |
| Record name | METHYL 1,2,3,4-TETRAHYDRO-9-ACRIDINECARBOXYLATE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 1,2,3,4-tetrahydroacridine-9-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of anthranilic acid with cyclohexanone, followed by chlorination and subsequent condensation with hydrazine hydrate .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors are employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: Methyl 1,2,3,4-tetrahydroacridine-9-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the acridine ring, using reagents like sodium methoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products:
Oxidation: Formation of acridone derivatives.
Reduction: Formation of tetrahydroacridine derivatives.
Substitution: Formation of various substituted acridine derivatives.
Scientific Research Applications
Methyl 1,2,3,4-tetrahydroacridine-9-carboxylate has a broad spectrum of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex acridine derivatives.
Industry: Utilized in the development of corrosion inhibitors for protecting metal surfaces.
Mechanism of Action
The primary mechanism by which Methyl 1,2,3,4-tetrahydroacridine-9-carboxylate exerts its effects is through DNA intercalation. This process involves the insertion of the acridine moiety between DNA base pairs, leading to the disruption of DNA replication and transcription. This mechanism is particularly effective in cancer cells, where rapid DNA replication is a hallmark .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Modifications
The biological and physicochemical properties of tetrahydroacridine derivatives are highly dependent on substituents at the 9-position and modifications to the core structure. Below is a comparative analysis of key analogs:
Physicochemical Properties
- Stability : Fluorinated and chlorinated derivatives (e.g., 9-Chloro-8-fluoro-7-methyl-tetrahydroacridine) exhibit enhanced metabolic stability due to halogen substituents .
Biological Activity
Methyl 1,2,3,4-tetrahydroacridine-9-carboxylate (MTHAC) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.
Inhibition of Acetylcholinesterase
MTHAC primarily acts as an inhibitor of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of acetylcholine (ACh) in the synaptic cleft. By inhibiting AChE, MTHAC increases the concentration of ACh, which can enhance cholinergic neurotransmission. This mechanism is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's disease, where cholinergic deficits are common.
Intercalation with DNA
MTHAC has also been shown to intercalate into double-stranded DNA, which can disrupt essential cellular functions. This intercalation is driven by charge transfer and π-stacking interactions, leading to inhibition of DNA-related enzymes such as topoisomerases. The ability to interact with DNA suggests potential anticancer properties.
Neuroprotective Effects
Research indicates that MTHAC exhibits neuroprotective effects by modulating neurotransmitter systems and enhancing cognitive functions. In preclinical studies, it has shown promise in improving memory and learning processes. Its antioxidant properties may also contribute to its neuroprotective effects by reducing oxidative stress in neuronal cells.
Anticancer Properties
MTHAC's ability to induce cytotoxicity in cancer cells has been documented. The compound's intercalation into DNA can lead to apoptosis in malignant cells, making it a candidate for further investigation as an anticancer agent.
Anti-inflammatory Activity
In addition to its neuroprotective and anticancer properties, MTHAC has demonstrated anti-inflammatory effects. These effects may be attributed to its ability to modulate inflammatory pathways and reduce cytokine production.
Pharmacokinetics
MTHAC is characterized by good bioavailability due to its ability to cross the blood-brain barrier. This property enhances its potential as a therapeutic agent for central nervous system disorders.
Research Findings and Case Studies
Several studies have explored the biological activity of MTHAC and related compounds:
Q & A
Basic Research Questions
Q. What are the optimal synthetic methodologies for preparing Methyl 1,2,3,4-tetrahydroacridine-9-carboxylate, and how can reaction efficiency be validated?
- Answer: Metal-free C(sp³)–H functionalization using deep eutectic solvents (DES) as both catalyst and reaction medium has been demonstrated as an efficient method. Key steps include optimizing DES composition (e.g., choline chloride-urea) and reaction temperature (80–100°C). Validation involves monitoring reaction progress via TLC and characterizing products using NMR (¹H/¹³C), HRMS, and IR spectroscopy to confirm structural integrity . Yield optimization (e.g., 82% for Prop-2-yn-1-yl derivatives) and purity assessment via melting point analysis are critical .
Q. How should researchers characterize the stability and storage conditions of this compound derivatives?
- Answer: Stability studies should focus on hygroscopicity and thermal degradation. For example, the dihydrate form (CAS 38186-54-8) is stable at room temperature but requires desiccant storage to prevent moisture absorption. Thermal stability can be assessed via differential scanning calorimetry (DSC), with reported melting points around 286°C for related tetrahydroacridine carboxylic acid derivatives .
Q. What are the foundational biological activities of this compound, and how are preliminary assays designed?
- Answer: The core tetrahydroacridine scaffold is associated with acetylcholinesterase (AChE) inhibition, as seen in tacrine analogues. Preliminary assays include in vitro AChE inhibition using Ellman’s method, with IC₅₀ values compared to reference inhibitors (e.g., donepezil). Cell viability assays (e.g., MTT) should be conducted to rule out cytotoxicity .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced AChE inhibition and reduced hepatotoxicity?
- Answer: SAR analysis identifies critical substituents:
- Position 9: Carboxylate esters (e.g., methyl, benzyl) improve solubility and binding affinity.
- Position 4: Functionalization with dioxo-pyrrolidinyl groups enhances AChE inhibition (e.g., compound 5k , HRMS [M+H]+ 436.1056) .
Toxicity mitigation strategies include introducing hydrophilic groups (e.g., hydroxyethyl) to reduce metabolic activation in the liver, as demonstrated in tacrine derivatives .
Q. What computational approaches are effective in predicting binding modes of this compound to AChE?
- Answer: Molecular docking (e.g., AutoDock Vina) using AChE crystal structures (PDB ID: 2ACE) validates interactions. Re-docking protocols with ligands like 9-(3-Iodobenzylamino)-1,2,3,4-tetrahydroacridine confirm binding poses. Key interactions include π-π stacking with Trp86 and hydrogen bonding with Glu199 . MD simulations (100 ns) assess stability of ligand-receptor complexes .
Q. How can researchers resolve contradictions in enzymatic inhibition data between AChE and histamine N-methyltransferase (HNMT)?
- Answer: Contradictions arise due to off-target effects. Dual inhibition assays are recommended:
- AChE: Use rat brain homogenates and tacrine as a positive control.
- HNMT: Monitor histamine methylation via HPLC.
Cross-validation with knockout models (e.g., HNMT⁻/⁻ mice) clarifies selectivity .
Q. What strategies address low yields in C(sp³)–H functionalization reactions for tetrahydroacridine derivatives?
- Answer: Key factors include:
- Solvent optimization: DES polarity impacts reaction rates; choline chloride-based DES outperforms ionic liquids.
- Catalyst-free conditions: Avoid metal contamination, ensuring compatibility with biological assays.
- Substrate scope: Electron-withdrawing groups (e.g., Cl at position 7) improve reactivity (e.g., 7-chloro derivative, CAS 42878-47-7) .
Methodological Considerations
Q. How should researchers validate synthetic intermediates using spectroscopic data?
- Example protocol:
- ¹H NMR: Confirm regioselectivity via coupling constants (e.g., J = 7.2 Hz for aromatic protons in 5m ) .
- HRMS: Match observed m/z (e.g., 439.1658 for 5m ) to theoretical values (Δ < 3 ppm) .
- IR: Identify ester carbonyl stretches (1741 cm⁻¹) and amide bands (1701 cm⁻¹) .
Q. What safety protocols are essential for handling tetrahydroacridine derivatives?
- Guidelines:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
